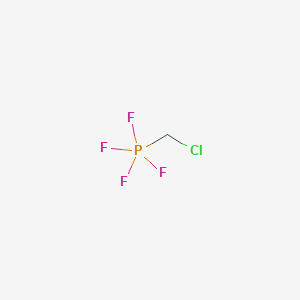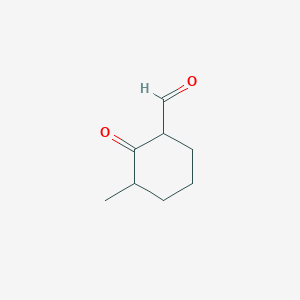
3-Methyl-2-oxocyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H12O2. It is a cyclohexane derivative featuring both a ketone and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-oxocyclohexane-1-carbaldehyde can be synthesized through several methods. One common route involves the reaction of 2-methylcyclohexanone with ethyl formate in the presence of a base, yielding the desired product . Another method includes the oxidation of 3-methyl-2-oxocyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-methyl-2-oxocyclohexane-1-carboxylic acid.
Reduction: The compound can be reduced using agents like sodium borohydride to yield 3-methyl-2-oxocyclohexanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Tollen’s reagent, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 3-Methyl-2-oxocyclohexane-1-carboxylic acid.
Reduction: 3-Methyl-2-oxocyclohexanol.
Substitution: Depending on the nucleophile, various substituted cyclohexane derivatives.
Scientific Research Applications
3-Methyl-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Methyl-2-oxocyclohexane-1-carbaldehyde exerts its effects involves its functional groups. The aldehyde group can form Schiff bases with amines, while the ketone group can participate in various nucleophilic addition reactions. These interactions are crucial in its reactivity and potential biological activity .
Comparison with Similar Compounds
2-Methyl-3-oxo-1-cyclohexene-1-carbaldehyde: Similar structure but with a double bond in the ring.
2-Oxocyclohexane-1-carbaldehyde: Lacks the methyl group, making it less sterically hindered.
Uniqueness: 3-Methyl-2-oxocyclohexane-1-carbaldehyde is unique due to the presence of both a ketone and an aldehyde group on a cyclohexane ring, along with a methyl substituent. This combination of functional groups and steric effects makes it a versatile intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
1194-91-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-methyl-2-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-9)8(6)10/h5-7H,2-4H2,1H3 |
InChI Key |
PHHIDZMYCXEFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



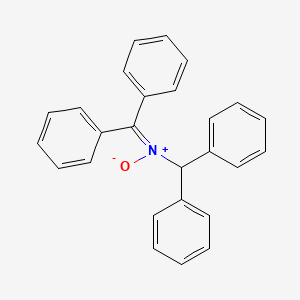
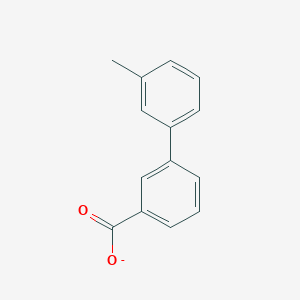
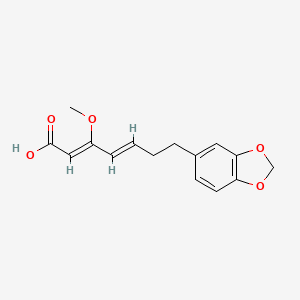
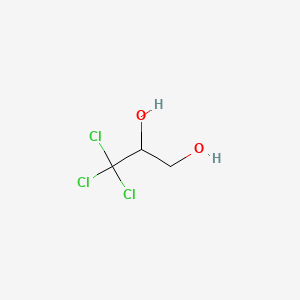


![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
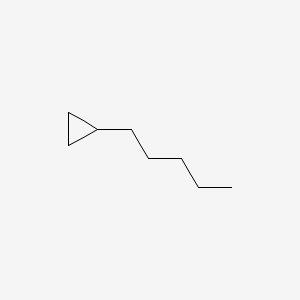
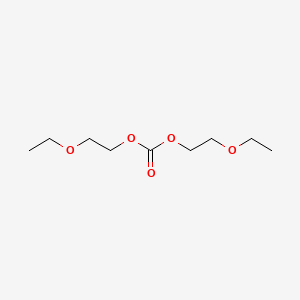

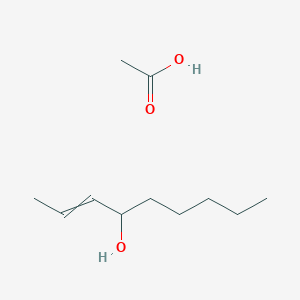
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
